molecular formula C14H11FO2 B6340757 2-(3-Fluorophenyl)-5-methylbenzoic acid CAS No. 1214357-36-4

2-(3-Fluorophenyl)-5-methylbenzoic acid

Cat. No.: B6340757
CAS No.: 1214357-36-4
M. Wt: 230.23 g/mol
InChI Key: LHFWOAUJEPUDCZ-UHFFFAOYSA-N
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Description

Contextualizing Benzoic Acid Derivatives in Modern Chemical Biology Research

Benzoic acid and its derivatives are a class of organic compounds that hold a significant place in chemical and biological research. The benzoic acid scaffold, a simple aromatic carboxylic acid, is a common structural unit found in a wide variety of natural products that exhibit important biological activities. uni.lu In the realm of synthetic chemistry, it serves as a versatile building block for creating a diverse range of more complex molecules.

Researchers have successfully utilized the benzoic acid moiety to develop compounds with significant therapeutic potential. For instance, it is a key component in the synthesis of various bioactive molecules, including those with anticancer properties. uni.lu The ability of the carboxylic acid group to participate in crucial interactions like hydrogen bonding makes it a valuable feature for designing molecules that can bind effectively to biological targets such as enzymes and receptors. This foundational role makes the exploration of novel benzoic acid derivatives a continuing priority in the search for new chemical entities with therapeutic applications.

Strategic Importance of Fluorine Substitution in Medicinal Chemistry Research

One of the primary advantages of fluorine substitution is the enhancement of metabolic stability. bldpharm.com Medicinal chemists often replace a hydrogen atom at a metabolically vulnerable site with a fluorine atom to block oxidation by metabolic enzymes, which can increase the drug's half-life in the body. bldpharm.comnih.gov Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a compound's bioavailability and membrane permeation. bldpharm.com Fluorine substitution can also lead to stronger binding affinity with target proteins, as the C-F bond can participate in favorable electrostatic interactions. ossila.combldpharm.com These multifaceted benefits underscore why the strategic placement of fluorine is a key consideration in the design of novel therapeutic agents. echemi.com

Rationale for Investigating 2-(3-Fluorophenyl)-5-methylbenzoic acid: A Foundational Overview

The scientific interest in this compound stems from its unique combination of three structurally significant motifs. First, it is a benzoic acid derivative, providing a well-established scaffold known for its role in biologically active compounds. Second, it possesses a biaryl structure, which is considered a "privileged scaffold" in medicinal chemistry. pharmaffiliates.com Biaryl motifs are found in numerous top-selling drugs and are known to provide a rigid framework that can be precisely decorated with functional groups to optimize interactions with biological targets. pharmaffiliates.com

Third, the compound features a fluorine atom on one of the phenyl rings. As detailed previously, this substitution is a deliberate design element intended to confer advantageous physicochemical and pharmacokinetic properties. The specific placement of the fluorine at the 3-position of the phenyl ring and the methyl group at the 5-position of the benzoic acid ring creates a distinct electronic and steric profile. This precise arrangement can influence the torsional angle between the two aromatic rings, which is a critical parameter for determining the molecule's three-dimensional shape and its ability to fit into a protein's binding site. Therefore, this compound is not just a random combination of functional groups, but a thoughtfully designed molecule for exploring new chemical space and biological activity.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1261947-56-1
Molecular Formula C14H11FO2
Molecular Weight 230.24 g/mol

| Structure | A biaryl compound consisting of a 5-methylbenzoic acid ring linked at the 2-position to a 3-fluorophenyl ring. |

Overview of Current Research Trajectories Involving this compound

Direct biological activity studies specifically focused on this compound are not extensively reported in publicly available scientific literature. Its primary role in current research appears to be that of a valuable chemical intermediate and building block for the synthesis of more complex molecules. The class of molecules to which it belongs, 2-arylbenzoic acids, are known precursors for creating heterocyclic structures.

For example, research has demonstrated that 2-arylbenzoic acids can undergo reactions like dehydrogenative lactonization to form benzo-3,4-coumarins. echemi.com These coumarin structures are important motifs found in many biologically active molecules. This suggests that the principal research trajectory for this compound is its use in synthetic chemistry to generate libraries of novel compounds for biological screening. Its specific substitution pattern (fluoro and methyl groups) makes it a useful tool for structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to understand how different functional groups affect its biological activity. A patent for a structurally related, though more complex, compound, 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid, highlights its use as an intermediate in the production of pesticides, further underscoring the value of this molecular framework in applied chemical synthesis. chemimpex.com

Table 2: Mentioned Compounds

Compound Name
This compound
4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-12(13(7-9)14(16)17)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFWOAUJEPUDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673482
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214357-36-4
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Fluorophenyl 5 Methylbenzoic Acid

Diverse Synthetic Routes to the Core Scaffold of 2-(3-Fluorophenyl)-5-methylbenzoic acid

The construction of the 2-arylbenzoic acid scaffold, a privileged structure in drug discovery, can be achieved through several strategic pathways. The most prominent among these are palladium-catalyzed cross-coupling reactions and directed ortho-metalation, each offering distinct advantages in terms of substrate scope and reaction conditions.

Strategies Employing Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a powerful and widely adopted method for forming carbon-carbon bonds, particularly for creating biaryl systems. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. youtube.com The synthesis of this compound via this method would most logically involve the coupling of a 2-halo-5-methylbenzoic acid derivative with (3-fluorophenyl)boronic acid, or the alternative pairing of a 5-methyl-2-(boronic acid)benzoic acid derivative with a 3-fluoro-substituted aryl halide.

The general catalytic cycle for a Suzuki coupling proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. libretexts.orgyoutube.com

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates. youtube.com For instance, palladium complexes with phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are commonly employed. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Applicable to Biaryl Synthesis

Component Example Reagents/Conditions Role in Reaction Citation
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ Facilitates the cross-coupling cycle. nih.govnih.gov
Ligand PPh₃, P(t-Bu)₃, XantPhos Stabilizes the palladium center and influences reactivity. nih.govnih.gov
Boron Reagent Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) Source of one of the aryl groups; generally stable and non-toxic. libretexts.org
Aryl Halide Aryl iodides, bromides, or triflates Source of the other aryl group. libretexts.org
Base CsF, K₂CO₃, K₃PO₄, LiOAc Activates the organoboron species for transmetalation. nih.govibs.re.kr

| Solvent | Dioxane, Toluene, H₂O/Isopropanol | Solubilizes reactants and influences reaction rate. | nih.govibs.re.kr |

Utilization of Directed Ortho-Metalation in Benzoic Acid Functionalization

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique. wikipedia.org It uses a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile. organic-chemistry.org

The carboxylate group of a benzoic acid can itself serve as an effective DMG. organic-chemistry.org By treating a benzoic acid with a suitable organolithium base (like s-BuLi in the presence of TMEDA), deprotonation occurs selectively at the position ortho to the carboxylate. organic-chemistry.org For the synthesis of the target molecule, one could envision starting with 5-methylbenzoic acid. A DoM reaction would generate a lithiated species at the 2-position, which could then be subjected to an arylation step.

However, a direct reaction of the ortho-lithiated benzoic acid with an aryl halide to form a biaryl bond is often challenging. A more common approach involves a subsequent transmetalation to a different metal (e.g., zinc or boron) followed by a palladium-catalyzed cross-coupling, or a reaction with an aryliodonium salt.

Alternative Synthetic Pathways for Substituted Benzoic Acids

Alternative strategies often rely on building the substituted benzoic acid from a more functionalized precursor. For example, a synthetic route could begin with a pre-assembled biaryl system, onto which the carboxylic acid and methyl groups are introduced. Another approach involves the modification of closely related benzoic acids. For instance, methods for the synthesis of halogenated methylbenzoic acids, such as 5-bromo-3-fluoro-2-methylbenzoic acid, are documented in patent literature. google.combldpharm.com This bromo-substituted compound could potentially serve as a key intermediate, where the bromine atom is subsequently replaced by a hydrogen atom via reductive dehalogenation to yield a related structure or used in further coupling reactions.

Post-Synthetic Derivatization and Functional Group Interconversions of this compound

Once the core scaffold of this compound is synthesized, its carboxylic acid group and aromatic rings provide reactive handles for a variety of chemical transformations. These modifications are often pursued for structure-activity relationship (SAR) studies in drug discovery or to tune the material properties of the compound.

Esterification and Amidation Reactions for Prodrug Design or SAR Exploration

The carboxylic acid moiety is readily converted into esters and amides, which are common functional groups in pharmaceuticals.

Esterification: Esters are frequently synthesized to create prodrugs, improving the pharmacokinetic profile of a parent drug. The esterification of benzoic acids can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Other methods include reaction with alkyl halides in the presence of a base or using coupling agents. google.comarkat-usa.org For sterically hindered benzoic acids, protonation of the hydroxyl-oxygen, rather than the carbonyl-oxygen, can lead to a highly reactive acylium ion intermediate that facilitates the reaction. rsc.org

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. Direct amidation of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common coupling agents used for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). mdpi.comossila.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond.

Table 2: Common Methods for Esterification and Amidation of Benzoic Acids

Transformation Reagents & Conditions Description Citation
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Fischer esterification; equilibrium-driven reaction. rsc.org
Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Williamson-type synthesis for esters. arkat-usa.org
Zr/Ti Solid Acid Catalyst, Methanol, Heat Heterogeneous catalysis for methyl ester formation. mdpi.com
Amidation Amine, DCC, DMAP, CH₂Cl₂ Steglich esterification followed by aminolysis, or direct amidation. arkat-usa.org
Amine, HATU, Base (e.g., DIPEA), Solvent (e.g., DMF) Efficient amide bond formation via an activated uronium ester. ossila.com

Modifications to the Phenyl Ring and Benzoic Acid Moiety

Further functionalization can be achieved on the aromatic rings of this compound. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new substituents. For instance, nitration of related 5-fluoro-2-methylbenzoic acid has been achieved using fuming nitric acid and oleum (B3057394) or sulfuric acid, though this can lead to mixtures of regioisomers. google.com

The directing effects of the existing substituents (fluoro, alkyl, and the deactivating carboxyl group) would govern the position of any new substituent. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The carboxylic acid is a meta-director. The interplay of these effects would determine the regiochemical outcome of electrophilic substitution.

Additionally, modern C-H activation/functionalization techniques offer pathways to modify the rings with high selectivity. For example, palladium-catalyzed ortho-halogenation can be directed by certain functional groups, allowing for the selective introduction of chlorine or bromine atoms onto an aryl ring. rsc.org It is also possible to achieve direct C-H amidation on the benzoic acid ring using iridium catalysts, which can introduce amino groups at positions that are otherwise difficult to access. nih.gov

Regioselective Functionalization Strategies

The regioselective functionalization of this compound is a nuanced area of synthetic chemistry, dictated by the electronic and steric interplay of its constituent functional groups. The molecule possesses two aromatic rings with distinct substitution patterns, offering multiple sites for further chemical modification. The directing effects of the carboxylic acid, the methyl group, and the fluorine atom, combined with the steric hindrance of the biaryl system, govern the outcome of subsequent reactions. Key strategies for achieving regioselectivity include Directed ortho-Metalation (DoM) and electrophilic aromatic substitution, each favoring functionalization at different positions.

Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful strategy for the functionalization of aromatic rings, relying on the ability of a directing group to deliver an organometallic base to a specific ortho-position. nih.govuwindsor.ca In the case of this compound, the carboxylic acid group is a potent directing group. organic-chemistry.orgacs.org Upon deprotonation with a strong base, the resulting carboxylate can chelate to a lithium cation, directing a second equivalent of base to deprotonate the C6 position, which is ortho to the carboxylate.

The choice of the lithiating agent and reaction conditions is crucial for achieving high regioselectivity. The use of sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can enhance the selectivity for the less sterically hindered ortho-position. Research on related N,N-dialkylbiphenyl-2-carboxamides has shown that lithiation with LDA can lead to selective deprotonation at the ortho position of the amide-bearing ring. nih.gov While this is on a derivative, the principle of the directing effect of the carboxamide, a close relative of the carboxylic acid, is highly relevant.

In a hypothetical scenario, treating this compound with two equivalents of a strong lithium amide base in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) would be expected to yield the dilithiated species. The first equivalent of base deprotonates the acidic carboxylic proton, and the second, directed by the resulting carboxylate, abstracts a proton from the C6 position. Quenching this intermediate with an electrophile would then introduce a substituent at the C6 position.

Table 1: Hypothetical Regioselective Functionalization via Directed ortho-Metalation

EntryElectrophile (E+)ProductPosition of Functionalization
1D₂O2-(3-Fluorophenyl)-6-deuterio-5-methylbenzoic acidC6
2CH₃I2-(3-Fluorophenyl)-6,5-dimethylbenzoic acidC6
3I₂2-(3-Fluorophenyl)-6-iodo-5-methylbenzoic acidC6

It is important to note that the fluorine atom on the second phenyl ring is also known to be a moderate directing group in DoM, which could lead to competitive lithiation on that ring. harvard.edu However, the carboxylate is generally a stronger directing group, making functionalization on the first ring more probable.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) offers a complementary approach to functionalization, with regioselectivity governed by the electronic properties of the existing substituents. The benzene (B151609) ring in this compound contains a moderately activating methyl group and a deactivating carboxylic acid group. The second ring contains a deactivating but ortho-, para-directing fluorine atom.

On the first ring, the methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The positions ortho to the methyl group are C4 and C6, and the para-position is C2 (already substituted). The position meta to the carboxylic acid is C4. Therefore, both groups direct towards the C4 position. The C6 position is sterically hindered by the adjacent 3-fluorophenyl group. Consequently, electrophilic attack is most likely to occur at the C4 position of the methyl- and carboxyl-bearing ring.

On the second ring, the fluorine atom is an ortho-, para-director. The ortho-positions are C2' and C6', and the para-position is C4'. The C2' position is highly sterically hindered by the other aromatic ring. Therefore, electrophilic substitution on this ring would likely yield a mixture of C4' and C6' substituted products.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReagentElectrophilePredicted Major Product(s)Ring of Functionalization
HNO₃/H₂SO₄NO₂⁺2-(3-Fluorophenyl)-5-methyl-4-nitrobenzoic acidRing 1
Br₂/FeBr₃Br⁺4-Bromo-2-(3-fluorophenyl)-5-methylbenzoic acidRing 1
SO₃/H₂SO₄SO₃2-(3-Fluorophenyl)-5-methyl-4-sulfobenzoic acidRing 1
Cl₂/AlCl₃Cl⁺4-Chloro-2-(3-fluorophenyl)-5-methylbenzoic acidRing 1

It is crucial to consider that the deactivating effect of the carboxylic acid and the fluorine atom will make electrophilic aromatic substitution on this molecule challenging, likely requiring harsh reaction conditions.

Structure Activity Relationship Sar and Molecular Design Principles for 2 3 Fluorophenyl 5 Methylbenzoic Acid Analogs

Elucidating the Influence of Fluorine Atom Position on Biological Recognition

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry due to its unique properties. Fluorine is the most electronegative element, yet it is small in size (similar to a hydrogen atom), which allows it to act as a bioisostere of hydrogen. Its strong electron-withdrawing inductive effect can significantly alter the acidity (pKa) of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and modulate binding interactions through the formation of hydrogen bonds or other polar contacts. core.ac.ukresearchgate.net

The position of the fluorine atom on the phenyl ring is critical. In 2-(3-Fluorophenyl)-5-methylbenzoic acid, the fluorine is at the meta position. The influence of fluorine substitution is highly dependent on its location relative to the biaryl linkage and other functional groups.

Conformational Effects : The position of the fluorine can influence the preferred dihedral angle between the two aromatic rings. This conformational control is crucial for orienting the molecule correctly within a target's binding site.

Metabolic Stability : Fluorine substitution can block metabolically labile positions. For instance, if the para-position of the phenyl ring were susceptible to cytochrome P450-mediated hydroxylation, placing a fluorine there could enhance the compound's metabolic half-life.

Binding Interactions : The fluorine atom can act as a weak hydrogen bond acceptor. The specific location of the fluorine dictates whether it can form a productive interaction with a hydrogen bond donor residue in a target protein. Research on fluorinated phenylboronic acids has shown a clear correlation between the fluorine atom's position and the compound's acidity and spectroscopic properties, which are proxies for its interaction potential. researchgate.net

Studies on various classes of compounds, such as TRPV1 antagonists and fluorinated retinoic acids, have consistently shown that the specific placement of fluorine is a key determinant of biological potency and selectivity. nih.govnih.gov For example, moving the fluorine from the 3-position to the 2- or 4-position in analogs would likely result in significantly different biological activity profiles, as shown in the hypothetical data below.

Fluorine PositionRelative Potency (Hypothetical)Rationale
3-Position (meta)100%Optimal electronic and steric profile for target binding.
2-Position (ortho)35%Potential for steric hindrance, forcing a non-optimal dihedral angle between the rings. May introduce new, but less favorable, intramolecular interactions.
4-Position (para)60%Alters the electronic distribution (resonance effect) and may reorient the molecule in the binding pocket.
No Fluorine15%Loss of specific polar interactions and altered electronic properties, leading to reduced binding affinity.

Role of the Methyl Group at the 5-Position of the Benzoic Acid Ring in Modulating Activity

The methyl group at the 5-position of the benzoic acid ring, while seemingly simple, plays a multifaceted role in defining the pharmacological profile of the compound. Its contribution can be understood through several key physicochemical effects. nih.govnih.gov

Hydrophobicity and Lipophilicity : The primary effect of the methyl group is to increase the lipophilicity of the molecule. nih.gov This can enhance membrane permeability, potentially improving cellular uptake and oral bioavailability. It can also promote binding to hydrophobic pockets within a target protein, displacing water molecules and contributing favorably to the binding energy (the hydrophobic effect).

Steric Influence : The methyl group occupies a specific volume. This steric bulk can be crucial for achieving a complementary fit within a binding site. It may orient other key functional groups, like the adjacent carboxyl group, for optimal interaction. Conversely, a larger or smaller substituent at this position could lead to a steric clash or a loss of productive van der Waals contacts, respectively.

Electronic Effects : The methyl group is weakly electron-donating through an inductive effect. This can subtly influence the acidity of the carboxylic acid group and the electron density of the benzoic acid ring.

The importance of the methyl group is often evaluated by synthesizing analogs where it is removed, enlarged, or replaced with other groups, as illustrated in the following table.

Substitution at 5-PositionPredicted Effect on Lipophilicity (LogP)Predicted Impact on Activity
-CH₃ (Methyl)IncreasedProvides optimal hydrophobic interaction and steric fit.
-H (Hydrogen)DecreasedLoss of key hydrophobic contact, likely reducing potency.
-CH₂CH₃ (Ethyl)Increased furtherPotential for steric clash; activity may decrease.
-Cl (Chloro)IncreasedSimilar size to methyl, but different electronics (electron-withdrawing); may maintain or alter activity depending on the nature of the binding pocket.
-OCH₃ (Methoxy)Slightly IncreasedAdds a potential hydrogen bond acceptor but also increases steric bulk; effect is target-dependent.

Impact of Carboxyl Group Modifications on Molecular Interactions and Target Engagement

The carboxylic acid moiety is arguably the most critical functional group for target engagement in many benzoic acid derivatives. It is ionizable at physiological pH, allowing it to serve as a potent hydrogen bond donor and acceptor, and to form strong salt bridge (ionic) interactions with positively charged residues like arginine or lysine (B10760008) in a protein's active site. mdpi.com Modifying this group is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) neutralizes the negative charge and removes its ability to donate a hydrogen bond. This can be a useful strategy for creating a prodrug to improve membrane permeability. The ester can then be hydrolyzed back to the active carboxylic acid by esterase enzymes in vivo.

Amidation : Replacing the hydroxyl of the carboxyl group with an amine (forming a primary, secondary, or tertiary amide) also removes the acidic proton and changes the group's hydrogen bonding capacity. An amide can still act as a hydrogen bond acceptor, and primary/secondary amides can also be donors.

Bioisosteric Replacement : The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, that mimic its key properties. A common bioisostere is a tetrazole ring. The tetrazole is acidic (with a pKa similar to a carboxylic acid) and presents a delocalized negative charge, but it has a different size, shape, and hydrogen bonding pattern, which can lead to improved metabolic stability or altered selectivity.

The impact of these modifications is profound, as they directly alter the primary anchor point of the molecule to its target. Research on other benzoic acid scaffolds has confirmed that modifications to this group are critical for activity. rsc.org

Carboxyl ModificationKey Feature ChangePotential Application
Carboxylic Acid (-COOH)Anionic, H-bond donor/acceptorPrimary interaction group (pharmacophore anchor).
Methyl Ester (-COOCH₃)Neutral, H-bond acceptor onlyProdrug strategy to enhance cell penetration.
Primary Amide (-CONH₂)Neutral, H-bond donor/acceptorModulate binding interactions, improve metabolic stability.
Tetrazole (-CN₄H)Anionic, H-bond donor/acceptorBioisosteric replacement to improve pharmacokinetic properties.

Rational Design Strategies for Optimizing the Biological Profile of this compound Derivatives

Rational design involves using the knowledge of a compound's SAR and its target's structure to create new molecules with improved properties. rsc.org For this compound derivatives, several strategies can be employed.

Systematic SAR Exploration : As outlined in the sections above, systematically modifying each part of the molecule (the fluoro-phenyl ring, the methyl-benzoic acid ring, and the carboxyl group) and assessing the impact on biological activity is the foundational strategy. This includes exploring different positions and types of substituents.

Bioisosteric Replacements : Beyond the carboxyl group, bioisosteres can be used for other parts of the molecule. For example, the methyl group could be replaced by a chlorine atom or a trifluoromethyl group to probe electronic and steric requirements. The entire phenyl ring could be replaced by a heterocyclic ring like pyridine (B92270) or thiophene (B33073) to introduce new interaction points and alter solubility. nih.govnih.gov

Structure-Based Drug Design (SBDD) : If the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR), molecular docking can be used to predict how analogs will bind. This allows for the design of new molecules with a better-predicted fit and more favorable interactions, such as an additional hydrogen bond or hydrophobic contact.

Scaffold Hopping : This strategy involves replacing the central bi-phenyl benzoic acid core with a different chemical scaffold while retaining the key pharmacophoric features in the correct 3D orientation. This can lead to compounds with completely novel intellectual property, different physical properties, and potentially improved selectivity.

Stereochemical Considerations in the Design of Related Compounds and Their Chirality Effects

The 2-phenylbenzoic acid scaffold is a classic example of a structure that can exhibit axial chirality, a type of stereoisomerism known as atropisomerism. researchgate.net This occurs because rotation around the single bond connecting the two aryl rings is sterically hindered by the substituents at the ortho positions (in this case, the carboxyl group and a hydrogen atom). If the energy barrier to rotation is high enough, the molecule can be isolated as two stable, non-superimposable mirror images (enantiomers).

Existence of Atropisomers : The presence of substituents on the rings, particularly near the biaryl axis, increases the rotational barrier. For this compound, the hindrance may be sufficient to allow for the existence of stable atropisomers at room temperature.

Differential Biological Activity : It is a well-established principle in pharmacology that enantiomers of a chiral drug can have vastly different biological activities. nih.gov One enantiomer (the eutomer) may fit perfectly into a chiral binding site, while the other (the distomer) may bind with much lower affinity or not at all. The distomer could even be inactive, have a different activity, or contribute to side effects.

Design Implications : When designing analogs of this compound, it is crucial to consider the potential for atropisomerism. If a compound is found to be active as a racemic mixture (a 50:50 mix of both enantiomers), the next step in development would be to separate the enantiomers and test them individually. Future design efforts would then focus on synthesizing the more active enantiomer selectively (asymmetric synthesis).

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known target structure, ligand-based methods are invaluable. dovepress.comresearchgate.net A pharmacophore model is a 3D abstract representation of the key molecular features necessary for biological activity. nih.gov

Developing a Pharmacophore Model : By aligning a set of active analogs of this compound, one can identify common chemical features. A hypothetical pharmacophore model for this series would likely include:

An anionic/hydrogen bond acceptor feature representing the carboxylate group.

Two hydrophobic/aromatic features for the two phenyl rings.

A hydrogen bond acceptor feature for the fluorine atom.

Exclusion volumes representing regions where steric bulk is not tolerated.

Applications of the Model :

Virtual Screening : The pharmacophore model can be used as a 3D query to search large databases of chemical compounds to identify novel molecules that match the model and are therefore predicted to be active. nih.gov

3D-QSAR (Quantitative Structure-Activity Relationship) : Pharmacophore models can be used to build 3D-QSAR models that correlate the 3D properties of molecules with their biological activity. These models can then predict the activity of new, untested compounds, guiding synthesis priorities. researchgate.net

Guiding Molecular Design : The model provides a clear blueprint of the essential interactions. Designers can use it to ensure that new analogs retain all the key features while exploring modifications in other regions of the molecule to fine-tune properties like solubility or metabolic stability.

By integrating these SAR and molecular design principles, researchers can systematically advance from a lead compound like this compound to derivatives with a potentially superior therapeutic profile.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of 2 3 Fluorophenyl 5 Methylbenzoic Acid

In Vitro Biological Activity Profiling of 2-(3-Fluorophenyl)-5-methylbenzoic acid

No publicly available data exists regarding the in vitro biological activity of this compound.

Receptor Binding and Ligand Affinity Studies in Cell-Free Systems

There are no published studies detailing the receptor binding profile or ligand affinity of this compound in any cell-free assay system.

Enzyme Inhibition and Activation Assays

Information regarding the inhibitory or activatory effects of this compound on any specific enzymes is not available in the public domain.

Cellular Pathway Modulation in Specific Cell Lines (e.g., Reporter Gene Assays, Protein Expression Changes)

There is no documented evidence from reporter gene assays, protein expression studies, or other relevant cellular assays to indicate how this compound may modulate specific cellular pathways.

Studies on Cellular Uptake and Intracellular Distribution (excluding ADME)

No studies have been published that investigate the cellular uptake mechanisms or the intracellular localization of this compound.

Investigation of Protein-Ligand Interactions via Biophysical Methods (e.g., SPR, ITC)

Biophysical data from methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct interaction of this compound with any protein target are not available.

Identification and Characterization of Molecular Targets for this compound

As a consequence of the lack of in vitro activity and interaction data, no specific molecular targets for this compound have been identified or characterized in the scientific literature.

Target Identification Through Affinity Chromatography or Proteomics Approaches

There is currently no published research detailing the use of affinity chromatography or proteomics-based methods to identify the molecular targets of this compound. These advanced techniques are instrumental in drug discovery for elucidating the direct binding partners of a small molecule within a complex biological system. The application of such methodologies would be a critical first step in understanding the compound's potential pharmacological effects.

Validation of Target Engagement in Cellular Systems

In the absence of identified targets for this compound, no studies validating target engagement in cellular systems have been reported. Cellular target engagement assays are essential to confirm that a compound interacts with its intended target within a living cell, a prerequisite for further mechanistic and preclinical development.

Mechanistic Pathways of Action Elicited by this compound

The specific mechanistic pathways modulated by this compound have not been elucidated in the available scientific literature. While research on other 2-arylbenzoic acid derivatives has explored their potential as inhibitors of various biological pathways, this information cannot be directly extrapolated to the compound without dedicated experimental evidence.

Investigation of Downstream Signaling Cascades and Gene Expression Modulation

Comprehensive investigations into the downstream signaling cascades and any resultant modulation of gene expression following cellular exposure to this compound are currently absent from published research. Such studies are vital for a complete understanding of a compound's mechanism of action, moving beyond direct target interaction to its broader effects on cellular function.

Role in Specific Biological Processes (e.g., inflammatory pathways, enzyme activity regulation)

There is no specific information available that defines a role for this compound in biological processes such as inflammatory pathways or the regulation of enzyme activity. While structurally related molecules have been investigated for such properties, dedicated studies on this compound are required to determine its specific biological functions.

Computational Chemistry and Theoretical Modeling of 2 3 Fluorophenyl 5 Methylbenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been pivotal in understanding the nuanced structural and electronic properties of fluorinated benzoic acid derivatives. nih.govuc.pt These methods allow for a detailed exploration of the molecule's potential energy surface and the distribution of electrons, which are fundamental to its chemical behavior.

Theoretical studies on related substituted benzoic acids reveal that the planarity of the system is influenced by the nature and position of the substituents. orientjchem.org For instance, in many biphenyl (B1667301) derivatives, the two rings are not coplanar in the lowest energy conformation to minimize steric hindrance between the ortho-hydrogens. However, intramolecular interactions, such as hydrogen bonding involving the carboxylic acid group, can favor more planar arrangements. nih.gov

The potential energy landscape of "2-(3-Fluorophenyl)-5-methylbenzoic acid" would likely feature multiple local minima corresponding to different rotational isomers (conformers). The relative energies of these conformers are determined by a delicate balance of steric repulsion and stabilizing electronic interactions. The fluorine and methyl substituents on the phenyl rings will influence the rotational barrier and the preferred dihedral angle.

Table 1: Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
1450.00
2901.50
303.20
41802.80

Note: This table is illustrative and based on general principles of conformational analysis for biphenyl compounds. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and identifying regions susceptible to electrophilic and nucleophilic attack. niscpr.res.in For "this compound," the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the fluorine atom, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), highlighting its electrophilic nature.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and electronic transitions. preprints.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electron donation and acceptance. In "this compound," the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the carboxylic acid group and the fluorinated phenyl ring.

Table 2: Calculated Electronic Properties of a Substituted Benzoic Acid Derivative

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap5.3
Ionization Potential6.8
Electron Affinity1.5

Note: These values are representative for a similar class of molecules and would need to be calculated specifically for "this compound".

Quantum chemical calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. jocpr.comepstem.net These theoretical spectra can be compared with experimental data to validate the calculated molecular structure and provide a more detailed assignment of the observed signals.

Discrepancies between calculated and experimental values are common due to factors like solvent effects and the approximations inherent in the theoretical models. jocpr.com However, a good correlation between the theoretical and experimental spectra provides strong evidence for the proposed structure. nih.gov

For "this compound," calculating the ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be particularly useful for structural elucidation. dcu.ie Similarly, the calculated IR spectrum would help in assigning the vibrational modes associated with the carboxylic acid, the C-F bond, and the aromatic rings. orientjchem.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) like "this compound" might interact with a biological target, typically a protein. These methods are crucial in drug discovery and for understanding the molecular basis of a compound's biological activity. ajgreenchem.com

Molecular docking algorithms predict the preferred orientation (binding mode) of a ligand within the active site of a receptor and estimate the strength of the interaction (binding affinity). The process involves sampling a large number of possible conformations and positions of the ligand and scoring them based on a force field that approximates the interaction energy.

For "this compound," potential biological targets could include enzymes like cyclooxygenases (COX), which are often targeted by non-steroidal anti-inflammatory drugs (NSAIDs) that share a similar carboxylic acid moiety. Docking studies could reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the receptor's active site, as well as hydrophobic interactions involving the phenyl rings.

Table 3: Hypothetical Docking Results of this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesArg120, Tyr355, Ser530
Types of InteractionsHydrogen bonds, π-π stacking, hydrophobic interactions

Note: This table is illustrative. The actual binding affinity and interacting residues would depend on the specific protein target and the docking software used.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can simulate the system's movement over time. MD simulations can reveal how the binding of a ligand can induce conformational changes in the receptor, a phenomenon known as "induced fit."

By simulating the trajectory of the ligand-receptor complex in a solvated environment, MD can provide insights into the stability of the binding mode predicted by docking. It can also highlight the role of water molecules in mediating the interaction and provide a more accurate estimation of the binding free energy. For "this compound," MD simulations could show how the flexibility of the biphenyl linkage allows the molecule to adapt its conformation to fit optimally within the binding pocket of a receptor.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

Predicting the binding affinity of a ligand to a biological target is a cornerstone of drug discovery. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are two powerful computational methods used to calculate the free energy of binding. While no specific FEP or MM/PBSA studies on this compound have been published, the methodologies are broadly applicable.

Free Energy Perturbation (FEP) is a rigorous method based on statistical mechanics that calculates the difference in free energy between two states. In the context of drug design, this often involves "perturbing" one ligand into another in a series of small, non-physical steps to calculate the relative binding free energy. For this compound, FEP could be employed to predict how modifications to its structure—for instance, altering the position of the fluorine atom or the methyl group—would affect its binding affinity to a hypothetical protein target. This method is computationally expensive but is considered one of the most accurate for predicting relative binding energies.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a more approximate but computationally faster end-point method for estimating binding free energies. nih.gov This approach combines the molecular mechanics energy of the protein-ligand complex with a continuum solvation model. nih.govacs.org The binding free energy is typically calculated by taking snapshots from a molecular dynamics (MD) simulation and averaging the energies. plos.org The total free energy is a sum of the changes in molecular mechanics energy, solvation free energy, and conformational entropy upon binding. acs.org For this compound, an MM/PBSA study would involve docking the molecule into the active site of a target protein, followed by MD simulations to generate a trajectory of the complex's motion. The analysis of this trajectory would yield an estimate of the binding free energy, broken down into contributions from van der Waals interactions, electrostatic interactions, and solvation energies. plos.org This can provide crucial information about the key residues involved in binding and the driving forces for complex formation.

A hypothetical breakdown of energy contributions from an MM/PBSA calculation for a this compound analog binding to a target protein is presented in Table 1.

Table 1: Hypothetical MM/PBSA Binding Free Energy Contributions for a this compound Analog

Energy Component Value (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -28.7
Polar Solvation Energy 35.5
Nonpolar Solvation Energy -5.1
Total Binding Free Energy -43.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in understanding which molecular properties are critical for activity and for predicting the activity of novel compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. plos.org

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govajgreenchem.com For instance, a study on polychlorinated biphenyls (PCBs) successfully used QSAR to model their bioconcentration factors, finding that electrostatic descriptors played a significant role. nih.gov A similar approach for analogs of this compound could reveal the importance of properties like the electrostatic potential at the fluorine atom or the torsional angle between the phenyl rings for their biological activity. The robustness and predictive power of the resulting model would be assessed through rigorous internal and external validation techniques. nih.gov

A validated QSAR model for this compound analogs would be a powerful tool for virtual screening. Large chemical libraries could be rapidly screened in silico to identify compounds with a high predicted biological activity. nih.gov This significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Furthermore, the insights gained from the QSAR model can guide the design of new, more potent analogs. By understanding which molecular features enhance or diminish activity, medicinal chemists can rationally design a focused library of compounds with a higher probability of success. For example, if the QSAR model indicated that a more negative electrostatic potential on the fluorine-substituted ring is beneficial for activity, new analogs could be designed with additional electron-withdrawing groups on that ring.

In Silico Property Prediction for Early Stage Research (excluding ADME, toxicity, clinical relevance)

In the early stages of research, before extensive experimental work is undertaken, in silico methods can provide valuable predictions of fundamental physicochemical properties. For this compound, various computational tools can estimate properties that are crucial for its potential applications.

Computational methods, such as those based on Density Functional Theory (DFT), can be used to calculate a range of electronic and structural properties. researchgate.net These can include the molecule's geometry, dipole moment, and molecular orbital energies (HOMO and LUMO), which are important for understanding its reactivity and spectroscopic behavior. acs.org For instance, a computational study on fluorinated biphenyls used DFT to analyze their electronic structure and frontier molecular orbitals. acs.org

Table 2 presents a set of predicted physicochemical properties for this compound that could be obtained from various in silico tools. These properties are foundational for understanding the molecule's behavior in different environments and its potential for forming various interactions.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Weight 230.23 g/mol
LogP 4.1
pKa 3.8
Polar Surface Area 37.3 Ų
Number of Rotatable Bonds 2
Dipole Moment 2.5 D

These predicted values, while needing experimental verification, provide a valuable starting point for researchers, enabling them to make informed decisions about the direction of their experimental work.

Analytical Methodologies for Characterizing 2 3 Fluorophenyl 5 Methylbenzoic Acid in Research

Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Research

Chromatography is a cornerstone for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The choice of technique depends on the nature of the impurities and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like 2-(3-Fluorophenyl)-5-methylbenzoic acid. A typical analytical method is a stability-indicating reverse-phase HPLC (RP-HPLC) method, which can separate the main compound from its potential degradants and process-related impurities. nih.govsemanticscholar.org

Method development begins with selecting the appropriate stationary phase, typically a C18 column, which is effective for retaining and separating aromatic carboxylic acids. researchgate.netresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.netekb.eg Elution can be performed in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to achieve optimal separation of all components within a reasonable timeframe. ekb.eg Detection is commonly carried out using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netresearchgate.net

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. ekb.eg Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ekb.eg

Linearity: Demonstrating a proportional relationship between detector response and the concentration of the analyte over a specified range. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. ekb.eg

Accuracy: The closeness of the test results obtained by the method to the true value. ekb.eg

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters. ekb.eg

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ekb.eg

Table 1: Exemplary HPLC Method Parameters for Analysis

Parameter Typical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size semanticscholar.orgekb.eg
Mobile Phase A 0.1% Phosphoric Acid in Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Elution Mode Gradient or Isocratic ekb.eg
Flow Rate 1.0 mL/min semanticscholar.orgresearchgate.net
Column Temperature 30 °C researchgate.net
Detector UV at ~220-280 nm researchgate.net

| Injection Volume | 10 µL researchgate.net |

While HPLC is ideal for the main product, Gas Chromatography (GC) is highly effective for analyzing volatile and semi-volatile impurities, as well as residual starting materials that may be present after a synthesis. researchgate.net For instance, in a Suzuki coupling reaction to form the biphenyl (B1667301) scaffold of this compound, GC can be used to monitor the consumption of reactants like a boronic acid and a bromo- or iodo-toluene derivative.

A standard GC analysis is performed using a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane (HP-5). researchgate.net The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert gas (e.g., helium or nitrogen). The separation occurs based on the boiling points and polarities of the components. A temperature program, where the column oven temperature is gradually increased, is used to elute compounds with a wide range of boiling points. researchgate.net A Flame Ionization Detector (FID) is commonly used for its sensitivity to hydrocarbons. researchgate.net

Table 2: Typical GC Parameters for Reactant and Byproduct Analysis

Parameter Typical Value/Condition
Column HP-5 capillary column (30 m x 0.32 mm x 0.25 µm) researchgate.net
Carrier Gas Helium or Nitrogen
Injector Temperature 280 °C researchgate.net
Detector Temperature 290 °C (FID) researchgate.net

| Oven Program | Initial temp 80°C, ramp at 10°C/min to 230°C, hold for 5 min researchgate.net |

When a pure sample of this compound is needed for further research, such as for generating reference standards or for biological testing, preparative chromatography is employed for purification on a larger scale. This technique is essentially a scaled-up version of analytical HPLC. nih.gov

Preparative HPLC utilizes columns with a larger internal diameter (e.g., >10 mm) and larger particle size packing material to accommodate higher sample loads (milligrams to grams). nih.gov The flow rates are correspondingly higher to maintain separation efficiency. The goal is not just to separate the components but to collect the fraction containing the purified target compound. The fractions are typically collected based on the retention time of the peak corresponding to the product, monitored by a UV detector. Afterward, the solvent is removed from the collected fraction, usually by rotary evaporation, to yield the isolated, pure compound. nih.gov The combined use of different chromatographic techniques, such as countercurrent and preparative HPLC, can be a powerful strategy for isolating compounds from complex mixtures. nih.gov

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are crucial for confirming that the synthesized molecule has the correct chemical structure.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A full suite of NMR experiments provides unambiguous confirmation of the structure of this compound.

¹H NMR: This experiment provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group (around 2.4 ppm), and a broad singlet for the acidic proton of the carboxylic acid (typically >10 ppm). rsc.org The aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine coupling.

¹³C NMR: This spectrum reveals the number of unique carbon atoms. Key signals would include the carboxyl carbon (~167-172 ppm), carbons of the two aromatic rings (in the 110-165 ppm range), and the methyl carbon (~21 ppm). rsc.org The carbons on the fluorophenyl ring will show splitting (C-F coupling), which is a key diagnostic feature.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is essential. It would show a single resonance for the fluorine atom, and its coupling to nearby protons (³JHF) and carbons (JCF) provides definitive proof of its position on the phenyl ring.

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other, helping to assign protons within each aromatic ring. HSQC correlates protons directly to the carbons they are attached to, aiding in the assignment of the ¹³C NMR spectrum. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Couplings for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
-COOH >10 (broad s) ~170 Carboxylic acid proton and carbon
-CH₃ ~2.4 (s) ~21 Methyl group protons and carbon
Aromatic H 7.0 - 8.2 (m) - Complex multiplets for 7 protons
Aromatic C - 115 - 145 Aromatic carbons
C-F - ~163 (d, ¹JCF ≈ 245 Hz) Carbon directly bonded to fluorine shows large coupling
Aromatic C (ortho to F) - ~115-125 (d, ²JCF ≈ 21 Hz) Carbons two bonds away from fluorine

| Aromatic C (meta to F) | - | ~130 (d, ³JCF ≈ 8 Hz) | Carbons three bonds away from fluorine |

Note: Predicted values are based on data for structurally similar compounds like fluorobenzoic and methylbenzoic acids. Actual values may vary. rsc.orgchemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (ToF) analyzer provide a highly accurate mass measurement of the molecular ion (e.g., [M-H]⁻ in negative ion mode). mdpi.com This allows for the determination of the elemental formula with high confidence, as the measured mass can be matched to a unique combination of atoms. For C₁₄H₁₁FO₂, the calculated exact mass of the neutral molecule is 230.0743. HRMS would be expected to find a mass that matches this value to within a few parts per million (ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection sensitivity and specificity of MS. bldpharm.com An HPLC system separates the components of a mixture, and the eluent is directed into the mass spectrometer. This is invaluable for identifying impurities in a sample by obtaining their molecular weights, even if they are present at very low levels. Analysis of the fragmentation pattern of the parent ion can also help in the structural identification of these unknown impurities.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the functional groups and electronic transitions within a molecule, respectively. They are invaluable tools for confirming the synthesis of this compound and assessing its purity.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The absorption frequencies are characteristic of the bonds and functional groups present. For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to its key structural features: the carboxylic acid group, the aromatic rings, the carbon-fluorine bond, and the methyl group.

The most prominent feature in the IR spectrum would be the absorptions associated with the carboxylic acid moiety. This includes a broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. The C=O stretching vibration of the carbonyl group is expected to produce a strong, sharp peak, generally found between 1680 and 1710 cm⁻¹. Furthermore, C-O stretching and O-H bending vibrations would contribute to the fingerprint region of the spectrum, typically between 1440-1395 cm⁻¹ and 950-910 cm⁻¹ respectively.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the two aromatic rings would give rise to several peaks in the 1600-1450 cm⁻¹ range. The presence of the C-F bond is indicated by a strong absorption band in the 1250-1020 cm⁻¹ region. The methyl group would be identified by its characteristic C-H stretching and bending vibrations.

Interactive Table: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1680-1710Strong, Sharp
Aromatic RingC-H Stretch3000-3100Medium
Aromatic RingC=C Stretch1450-1600Medium to Weak
AlkylC-H Stretch2850-2960Medium
FluoroaromaticC-F Stretch1020-1250Strong
Carboxylic AcidC-O Stretch1210-1320Medium
Carboxylic AcidO-H Bend910-950Broad, Medium

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) rings. The electronic absorption spectrum is expected to show strong absorption bands, often referred to as the E and B bands, which are characteristic of benzenoid systems. For benzoic acid itself in aqueous solution at acidic pH, these bands appear around 230 nm and 270-280 nm. ossila.com

The substitution pattern on the aromatic rings influences the position and intensity of these absorption maxima (λmax). The presence of the fluorophenyl group and the methyl group is expected to cause a slight bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzoic acid. Computational studies on related fluorophenyl-containing compounds have been used to predict their electronic transitions. researchgate.netmdpi.com

Interactive Table: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (nm)Solvent
π → π* (E-band)230-245Ethanol/Methanol
π → π* (B-band)275-290Ethanol/Methanol

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be predicted with high confidence based on the vast library of known benzoic acid and aromatic carboxylic acid structures.

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. This is a near-universal packing motif for simple carboxylic acids. In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a characteristic R²₂(8) graph-set motif.

The crystal packing would be further stabilized by a network of weaker intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential π–π stacking interactions between the aromatic rings of adjacent dimers. The specific packing arrangement and unit cell parameters would, of course, depend on the precise crystallization conditions. Analysis of the crystal structure of related compounds, such as 2-amino-5-fluorobenzoic acid, reveals similar patterns of hydrogen-bonded dimers and additional intermolecular contacts that stabilize the crystal lattice. researchgate.net

Future Directions and Emerging Research Avenues for 2 3 Fluorophenyl 5 Methylbenzoic Acid

Development of Novel and Efficient Synthetic Strategies for Enhanced Scalability and Sustainability

The synthesis of biaryl compounds such as 2-(3-Fluorophenyl)-5-methylbenzoic acid traditionally relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. ajgreenchem.comnih.govacs.org While effective, future research will prioritize the development of more scalable, cost-effective, and sustainable synthetic methodologies.

Key areas for development include:

Catalyst Innovation: Research into catalysts based on earth-abundant metals like nickel or copper presents a cost-effective and more sustainable alternative to palladium. researchgate.netacs.org The development of reusable, immobilized catalysts is also a key goal to improve process efficiency and reduce metal leaching into the final product. researchgate.net

Continuous Flow Synthesis: Shifting from batch processing to continuous flow systems can significantly enhance safety, consistency, and throughput, making the synthesis more suitable for industrial-scale production. researchgate.net Flow chemistry allows for precise control over reaction conditions, often leading to higher yields and purity. ispe.org

C-H Activation: Direct C-H activation/arylation strategies are emerging as a powerful tool. These methods avoid the need for pre-functionalized starting materials (like boronic acids or organohalides), thus shortening synthetic routes and improving atom economy. researchgate.net

A comparison of a traditional versus a potential future synthetic approach is outlined below:

FeatureTraditional Synthesis (e.g., Batch Suzuki Coupling)Future Synthesis (e.g., Flow C-H Activation)
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Earth-abundant metal (e.g., Ni, Cu) or immobilized catalyst
Starting Materials Halogenated benzoic acid ester and a phenylboronic acidUnfunctionalized benzoic acid and a fluorinated arene
Process Batch reactionContinuous flow system
Atom Economy Moderate (generates boronic acid and salt byproducts)High (fewer steps, less waste)
Scalability Can be challenging due to batch-to-batch variabilityHighly scalable with consistent output

Integration of Advanced Computational and Experimental Approaches for Expedited Drug Discovery Research

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. frontiersin.orgbenthamscience.com For this compound, this integrated approach can significantly accelerate the identification of lead compounds and the optimization of their properties.

A modern drug discovery workflow would involve:

In Silico Screening: Utilizing techniques like molecular docking and virtual screening to predict the binding affinity of this compound and its virtual derivatives against a library of known and predicted biological targets. nih.govnih.gov

Pharmacophore Modeling: Developing 3D models that define the essential structural features required for biological activity. This can guide the design of new, more potent, and selective analogs. nih.gov

High-Throughput Screening (HTS): Experimentally validating the top candidates from in silico screening using automated HTS assays to measure their actual biological activity. frontiersin.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to understand how specific structural modifications influence efficacy and selectivity, guided by both computational predictions and HTS data. researchgate.net

StageComputational ApproachExperimental ApproachGoal
Hit Identification Virtual screening, Molecular dockingHigh-Throughput Screening (HTS)Identify initial biological targets and active compounds
Hit-to-Lead Pharmacophore modeling, ADMET predictionSynthesis of analogs, In vitro assaysOptimize potency, selectivity, and drug-like properties
Lead Optimization Molecular dynamics simulationsIn vivo animal model testingImprove efficacy and safety profile

Potential for Derivatization into Advanced Chemical Probes for Biological Research

To thoroughly understand the mechanism of action of this compound, it can be converted into specialized chemical probes. These probes are invaluable tools for identifying direct binding partners and visualizing the compound's behavior in a biological system.

Strategies for derivatization include:

Affinity-Based Probes: The carboxylic acid group is an ideal handle for chemical modification. thermofisher.comnih.gov It can be coupled to reporter tags such as biotin (B1667282) (for affinity purification of target proteins) or fluorescent dyes (for cellular imaging). thermofisher.com

Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the molecule. Upon UV irradiation, this group forms a covalent bond with the nearest protein, allowing for the definitive identification of the direct binding target.

Isotope Labeling: Synthesizing the compound with stable isotopes (e.g., ¹³C, ²H) can facilitate metabolic studies and quantitative mass spectrometry-based proteomics. researchgate.net

Addressing Specific Research Gaps in the Current Understanding of this compound

Given that this compound is a specific, non-commercialized compound, the primary research gap is the near-complete lack of published biological or pharmacological data.

Future research must systematically address these fundamental questions:

Target Selectivity: What is the precise selectivity profile against COX-1 versus COX-2? High selectivity for COX-2 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects.

Pharmacokinetics and Metabolism: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Identifying its major metabolites is crucial, as they may have their own biological activity or toxicity. nih.gov

Central vs. Peripheral Effects: Investigating the ability of the compound to cross the blood-brain barrier is essential to determine its potential for treating neuroinflammation or central pain conditions.

Application of Multi-omics Approaches in Preclinical Research for Comprehensive Mechanistic Insight

To gain a holistic view of the biological effects of this compound, multi-omics approaches are indispensable. nih.gov Instead of looking at a single target, these technologies survey the entire landscape of cellular changes. researchgate.net

Potential applications include:

Transcriptomics (RNA-seq): Analyzing how the compound alters gene expression in relevant cell types (e.g., macrophages, neurons) can reveal affected signaling pathways and regulatory networks. youtube.com

Proteomics: Using mass spectrometry to identify changes in protein expression and post-translational modifications, which can help pinpoint the compound's targets and downstream effects. nih.gov

Metabolomics: Studying the changes in small-molecule metabolites (e.g., lipids, amino acids) following treatment can provide a functional readout of the compound's impact on cellular metabolism. nih.gov

Integrative Analysis: The true power lies in integrating these different 'omics' datasets. morningstar.com For example, correlating changes in gene expression with protein levels and metabolite concentrations can build a comprehensive model of the drug's mechanism of action, from the initial target engagement to the ultimate physiological response. nih.govnih.gov

Green Chemistry Principles in the Synthesis and Derivatization of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. instituteofsustainabilitystudies.comncfinternational.it The synthesis of this compound and its derivatives provides numerous opportunities to implement these principles.

Future research should focus on:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. mdpi.comjddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. ispe.org The move towards C-H activation is a prime example of improving atom economy. researchgate.net

Use of Catalysis: Employing highly efficient and selective catalysts, especially biocatalysts (enzymes), can reduce the need for protecting groups and stoichiometric reagents, leading to cleaner and more efficient processes. ncfinternational.it

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

By embracing these future research directions, the scientific community can thoroughly characterize the therapeutic potential of this compound, moving from a simple chemical structure to a well-understood drug candidate with optimized efficacy, safety, and a sustainable production lifecycle.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Fluorophenyl)-5-methylbenzoic acid, and what are their key intermediates?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting with fluorinated benzene derivatives. A common approach includes:

  • Suzuki-Miyaura cross-coupling : To attach the 3-fluorophenyl group to a methyl-substituted benzoic acid precursor.
  • Ester hydrolysis : Conversion of a methyl ester intermediate to the carboxylic acid group under acidic or basic conditions (e.g., NaOH/H₂O or HCl/EtOH) .
  • Key intermediates include methyl-protected benzoic acid derivatives and halogenated aryl boronic acids. Purity is ensured via column chromatography and recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at the 3-position of the phenyl ring and methyl at the 5-position of the benzoic acid) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
  • X-ray Crystallography : For definitive structural elucidation, particularly when studying polymorphism or co-crystals .

Q. How do the fluorine and methyl substituents influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Fluorine : Enhances electronegativity, increasing metabolic stability and lipophilicity. This can be quantified via logP measurements (e.g., using shake-flask or computational methods) .
  • Methyl Group : Introduces steric hindrance, affecting reaction kinetics (e.g., slower esterification rates compared to unsubstituted analogs). Thermogravimetric analysis (TGA) can reveal thermal stability differences .

Advanced Research Questions

Q. How can the fluorination step in the synthesis be optimized to improve yield and regioselectivity?

  • Methodological Answer :

  • Electrophilic Fluorination : Use of Selectfluor® or benziodoxolone-based reagents under anhydrous conditions (e.g., DMF or THF) to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance fluorinating agent reactivity. Reaction monitoring via TLC or in-situ IR ensures timely quenching.
  • Catalysis : Palladium catalysts in cross-coupling steps improve regioselectivity. Yields >80% are achievable with optimized Pd(PPh₃)₄ loading .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methyl with ethyl or trifluoromethyl) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., cyclooxygenase-2) by analyzing fluorine’s role in hydrogen bonding and hydrophobic pockets .

Q. What computational methods are employed to predict the reactivity of this compound in complex reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates activation energies for reactions like esterification or amide coupling. Gaussian or ORCA software models transition states, with basis sets (e.g., B3LYP/6-31G*) optimizing accuracy .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in biological membranes to predict bioavailability. Tools like GROMACS incorporate fluorine’s electrostatic potential .

Contradictions and Limitations in Current Evidence

  • Synthetic Yield Variability : and highlight discrepancies in fluorination yields (40–80%) depending on solvent choice, necessitating reproducibility studies.
  • Biological Activity Data : While suggests enzyme modulation, no peer-reviewed studies directly link this compound to specific targets, emphasizing the need for in vitro validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.